4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate
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Description
Synthesis Analysis
The synthesis of butyrate-related compounds often involves microbial fermentation. For example, butyrate is produced from dietary fiber by bacterial fermentation through two metabolic pathways: (1) butyryl-CoA is transformed to butyrate via butyrate kinase and (2) the CoA moiety of butyryl-CoA is transferred to butyrate and acetyl-CoA via butyryl-CoA: acetate CoA-transferase .Molecular Structure Analysis
The molecular structure of “4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate” can be represented by the SMILES notation:CCCC(=O)N(c1ccc(c(c1)Cl)OC(=O)CCC)S(=O)(=O)c2ccccc2
. This indicates that the molecule is composed of multiple functional groups, including a butyryl group, a phenylsulfonyl group, an amino group, a chlorophenyl group, and a butyrate group .
Scientific Research Applications
Immune System Regulation
Butyrate, a short-chain fatty acid (SCFA), is known to regulate the immune system . It has beneficial effects on cellular energy metabolism and intestinal homeostasis . Butyrate also has systemic effects and is known to regulate the immune system . It is well known for its anti-inflammatory properties and has a range of immune system-related properties .
Anti-Inflammatory Properties
As an agonist for GPR41, GPR43, or GPR109A, butyrate may have anti-inflammatory effects through these receptors’ signaling pathways . In T-reg cells and activated macrophage cultures exposed to butyrate and IL-4, fewer inflammatory cytokines were released than when the macrophages were just given IL-4 .
Epigenetic Regulation
Butyrate serves as an epigenetic regulator, responding to environmental or pharmacological changes by inhibiting HDAC, up-regulating miR-7a-5p, and promoting histone butyrylation and autophagy processes .
Therapeutic Potential in Immune-Related Conditions
Butyrate supplementation has therapeutic potential in immune-related conditions linked to butyrate depletion . It covers the role of butyrate in some immune-related diseases such as systemic lupus erythematosus, atopic dermatitis, psoriasis, human immunodeficiency virus, cancer, and several other special conditions .
Autoimmune and Inflammatory Diseases Treatment
By esterifying butyrate to serine (O-butyryl-L-serine, SerBut), a design based on the concept of utilizing amino acid transporters to escape the gut and enhance systemic uptake thus increasing bioavailability, an odorless and tasteless compound for oral administration has been developed . In the collagen antibody-induced arthritis (CAIA) and experimental autoimmune encephalomyelitis (EAE) murine models of rheumatoid arthritis and multiple sclerosis, SerBut significantly ameliorated disease severity, modulated key immune cell populations both systemically and in disease-associated tissues, and reduced inflammatory responses without compromising global immune response to vaccination .
properties
IUPAC Name |
[4-[benzenesulfonyl(butanoyl)amino]-2-chlorophenyl] butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S/c1-3-8-19(23)22(28(25,26)16-10-6-5-7-11-16)15-12-13-18(17(21)14-15)27-20(24)9-4-2/h5-7,10-14H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWRKYTXZWNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[Benzenesulfonyl(butanoyl)amino]-2-chlorophenyl] butanoate |
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